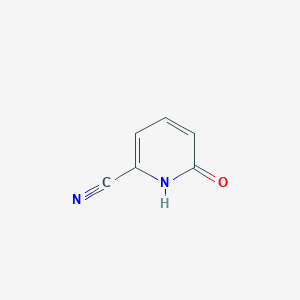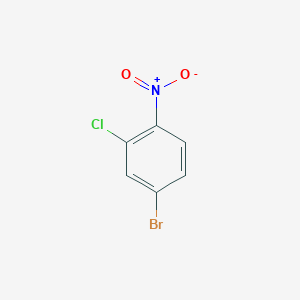
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Overview
Description
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, or 6-Cl-THC-3-COOH, is an organic compound that is widely used in the scientific community for its various research applications. 6-Cl-THC-3-COOH is a derivative of the naturally occurring THC molecule, and has been widely studied due to its unique properties. It is a white solid that is soluble in water and alcohol, and has a melting point of 166-168 °C. 6-Cl-THC-3-COOH has been used for a variety of research applications, including synthesis, scientific research, and biochemical and physiological effects.
Scientific Research Applications
6-Cl-THC-3-COOH has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including cannabinoids and other related compounds. It has also been used in the synthesis of a variety of pharmaceutical drugs, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. 6-Cl-THC-3-COOH has also been used in the synthesis of a variety of materials, such as polymers and nanomaterials. Furthermore, 6-Cl-THC-3-COOH has been used in the synthesis of a variety of catalysts and enzymes.
Mechanism of Action
The mechanism of action of 6-Cl-THC-3-COOH is not fully understood. However, it is believed that 6-Cl-THC-3-COOH acts as an agonist of the CB1 receptor, which is a G-protein coupled receptor that is involved in the regulation of various physiological processes. It is believed that 6-Cl-THC-3-COOH binds to the CB1 receptor and activates it, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-THC-3-COOH are not fully understood. However, it is believed that 6-Cl-THC-3-COOH has a variety of effects, including analgesic, anti-inflammatory, anti-anxiety, and anti-depressant effects. It is also believed that 6-Cl-THC-3-COOH has neuroprotective effects and can modulate the immune system. Furthermore, 6-Cl-THC-3-COOH has been shown to have anti-cancer effects in some studies.
Advantages and Limitations for Lab Experiments
The use of 6-Cl-THC-3-COOH in laboratory experiments has a variety of advantages and limitations. One of the main advantages of 6-Cl-THC-3-COOH is that it is relatively easy to synthesize and is widely available. Furthermore, 6-Cl-THC-3-COOH is relatively stable and can be stored for long periods of time without degradation. Additionally, 6-Cl-THC-3-COOH is relatively non-toxic and has a low potential for abuse.
However, there are some limitations to the use of 6-Cl-THC-3-COOH in laboratory experiments. One of the main limitations is that it can be difficult to control the concentration of 6-Cl-THC-3-COOH in experiments, which can lead to inconsistent results. Additionally, 6-Cl-THC-3-COOH has a relatively low solubility in water, which can
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAPTXJINBWABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3038733.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)



![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)




![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)


